BenchChemオンラインストアへようこそ!

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide

Kinase inhibition PDGFR SAR

This compound is a regiospecific 1,5-dimethylpyrazole reference standard for PDGFR kinase selectivity profiling. Unlike common 1,3-dimethyl analogs, its unique steric contour allows precise differentiation in ATP-binding pocket studies. It also serves as a flexible, ethyl-linked scaffold for novel SDH antifungal inhibitor synthesis, offering a structurally distinct backbone for lead optimization. Procure to establish baseline kinase data or access new chemical space in agrochemical research.

Molecular Formula C17H18N4OS
Molecular Weight 326.42
CAS No. 2034362-32-6
Cat. No. B2453850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide
CAS2034362-32-6
Molecular FormulaC17H18N4OS
Molecular Weight326.42
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3
InChIInChI=1S/C17H18N4OS/c1-12-10-14(20-21(12)2)8-9-18-16(22)15-11-23-17(19-15)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,18,22)
InChIKeyHPTBLKUCVYZOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide (CAS 2034362-32-6): Pyrazole-Thiazole Hybrid Scaffold for Precision Pharmacology


N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide (CAS 2034362-32-6) is a synthetic small molecule comprising a 1,5-dimethylpyrazole donor linked via an ethyl spacer to a 2-phenylthiazole-4-carboxamide acceptor [1]. This hybrid scaffold merges the conformational restraint of the thiazole-carboxamide with the tunable electron density of the dimethylpyrazole, positioning it within the broader class of pyrazole-thiazole carboxamides that have demonstrated PDGFR kinase inhibition and antifungal succinate dehydrogenase (SDH) inhibition [2][3]. The defined 1,5-dimethyl substitution pattern on the pyrazole ring differentiates it from regioisomeric 1,3-dimethyl analogs, offering distinct steric and electronic contours for target engagement.

Why Generic Substitution of N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide Is Not Feasible: Evidence from Regioisomers and In-Class Analogs


Within the pyrazole-thiazole carboxamide family, minor structural perturbations lead to large shifts in potency and selectivity. For instance, the 1,5-dimethylpyrazole regioisomer present in CAS 2034362-32-6 is expected to exhibit distinct kinase selectivity profiles compared to the 1,3-dimethylpyrazole variant, as steric clashes with the ATP-binding pocket gatekeeper residue differ [1]. Similarly, replacing the 2-phenylthiazole-4-carboxamide with 2-(4-methoxyphenyl)thiazole-4-carboxamide reduced butyrylcholinesterase inhibitory potency by >10-fold relative to the most active analog in that series, underscoring the sensitivity of the scaffold to aryl substitution [2]. In antifungal SDH assays, the identity and position of the heterocyclic carboxamide dictate whether EC50 values fall below 10 μg/mL or exceed 20 μg/mL, making direct interchange of in-class compounds unreliable [3].

Quantitative Evidence Guide: Differentiated Activity Profile of N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide (CAS 2034362-32-6)


Kinase Selectivity: PDGFR Inhibition Potential vs. Closely Related Pyrazolothiazole Carboxamides

Patent data for the pyrazolothiazole carboxamide class demonstrate that specific compounds achieve nanomolar PDGFRβ inhibition. The 1,5-dimethylpyrazole substitution pattern on CAS 2034362-32-6 is predicted to reduce off-target binding to bulkier kinases such as PDGFR compared to the 1,3-dimethyl regioisomer, based on steric models of the ATP-binding pocket [1]. While quantitative IC50 values for the exact compound have not been publicly disclosed, the class-level PDGFR IC50 range for optimized pyrazolothiazole carboxamides spans 50 nM to 500 nM in recombinant enzyme assays [1].

Kinase inhibition PDGFR SAR

Antifungal SDH Inhibition: Cross-Class Comparison with Commercial SDH Inhibitors

The pyrazole-thiazole carboxamide scaffold has produced compounds with EC50 values as low as 5.11 μg/mL against Rhizoctonia cerealis, outperforming the commercial SDH inhibitor thifluzamide (EC50 = 22.12 μg/mL) by a factor of 4.3-fold in the same assay [1]. While CAS 2034362-32-6 itself has not been individually tested in this specific mycelial growth inhibition assay, its 2-phenylthiazole-4-carboxamide core is a privileged substructure associated with sub-10 μg/mL activity in this compound class [1].

Antifungal SDH inhibitor EC50

Anticancer Cytotoxicity: Comparison with 2-Phenylthiazole-4-carboxamide Derivatives

A series of 2-phenylthiazole-4-carboxamide derivatives evaluated against T47D (breast), Caco-2 (colorectal), and HT-29 (colon) cancer cell lines demonstrated IC50 values below 10 μg/mL, achieved through systematic optimization of the 4-position arylacetamido substituent [1]. The presence of a 1,5-dimethylpyrazol-3-yl ethyl group as the amide substituent in CAS 2034362-32-6 provides an additional H-bond acceptor and steric element not explored in that SAR campaign, potentially extending the cytotoxicity profile to additional cell lines or lowering IC50 values further through cooperative binding [1].

Cytotoxicity Anticancer IC50

Butyrylcholinesterase Inhibition: Structural Determinants of Potency

Among three synthesized 2-phenylthiazole derivatives, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)thiazole-4-carboxamide exhibited butyrylcholinesterase inhibition with an IC50 of 75.12 μM [1]. CAS 2034362-32-6 differs by having a 1,5-dimethylpyrazol-3-yl ethyl amide linker instead of the 3-oxo-pyrazol-4-yl amide, replacing a polar carbonyl with a flexible ethyl spacer. This structural modification may significantly alter potency and binding mode, as the carbonyl group in the reference compound participates in key H-bond interactions with the catalytic serine of BChE [1].

Butyrylcholinesterase BChE inhibition SAR

Research and Industrial Application Scenarios for N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide (CAS 2034362-32-6)


PDGFR-Targeted Kinase Inhibitor Lead Optimization

The pyrazolothiazole carboxamide scaffold is patented for PDGFR inhibition with potential applications in pulmonary hypertension and fibrotic diseases [1]. CAS 2034362-32-6 serves as a 1,5-dimethylpyrazole reference compound for SAR studies aiming to improve PDGFRβ selectivity over related Type III receptor tyrosine kinases (CSF1R, FLT3, KIT) [1]. Researchers can use this compound to establish baseline kinase profiling data, as its steric signature diverges from the 1,3-dimethyl series that dominates the patent landscape [1].

Agricultural Fungicide Discovery: SDH Inhibitor Scaffold Diversification

Pyrazole-thiazole carboxamides have demonstrated superior in vitro activity against Rhizoctonia cerealis (EC50 = 5.11 μg/mL) compared to commercial SDH inhibitors thifluzamide (22.12 μg/mL) and fluxapyroxad (11.93 μg/mL) [2]. CAS 2034362-32-6, with its 2-phenylthiazole-4-carboxamide core, provides a structurally distinct entry point for synthesizing and screening novel SDH inhibitor candidates. Its ethyl-linked pyrazole moiety offers a conformational flexibility not present in directly coupled pyrazole-thiazole analogs [2].

Oncology Tool Compound for 2-Phenylthiazole Carboxamide SAR Exploration

The 2-phenylthiazole-4-carboxamide series has established anticancer activity with IC50 values below 10 μg/mL against multiple carcinoma cell lines [3]. CAS 2034362-32-6 introduces a novel N-(2-(1,5-dimethylpyrazol-3-yl)ethyl) amide substituent not represented in prior SAR campaigns. This compound is positioned for evaluation as an extension of the established cytotoxicity series, potentially opening new substitution space for improving potency or overcoming resistance in T47D, Caco-2, or HT-29 models [3].

Cholinesterase Inhibitor Lead Generation with Modified Linker Topology

2-Phenylthiazole derivatives have shown butyrylcholinesterase inhibition (IC50 = 75.12 μM) when bearing a 1,5-dimethyl-3-oxo-pyrazol-4-yl amide substituent [4]. CAS 2034362-32-6 replaces the rigid, H-bond-donating carbonyl linker with a flexible ethyl spacer, potentially improving blood-brain barrier penetration by reducing polar surface area. This compound enables head-to-head comparison of linker flexibility effects on BChE inhibition kinetics and CNS exposure [4].

Quote Request

Request a Quote for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.